molecular formula C15H24N4O3 B1447159 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid CAS No. 1493764-37-6

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

Cat. No.: B1447159
CAS No.: 1493764-37-6
M. Wt: 308.38 g/mol
InChI Key: DNWINVBYPBYEOI-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • 2-(Butylamino)-4-aminopyrimidine: A simpler analog lacking the hydroxycyclohexyl group.

  • 4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid: A derivative missing the butylamino group.

  • 2-(Methylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid: A similar compound with a methyl group instead of a butyl group, affecting its reactivity and application.

Biological Activity

The compound 2-(Butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H22N4O3\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure includes a butylamino group, a hydroxycyclohexyl moiety, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity
  • Antimicrobial Activity

Anticancer Activity

Studies have demonstrated that the compound shows significant anticancer properties. For instance, in vitro assays using human lung adenocarcinoma (A549) cells revealed that the compound reduced cell viability significantly compared to controls. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Data

CompoundCell LineConcentration (µM)Viability (%)Reference
This compoundA54910066
CisplatinA54910050

The anticancer effects are attributed to the compound's ability to interact with various cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways. The presence of the carboxylic acid group enhances its solubility and bioavailability, facilitating better interaction with biological targets.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains. It was evaluated against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Klebsiella pneumoniae32
Staphylococcus aureus16

Case Studies

A notable study focused on the compound's efficacy against resistant bacterial strains. The results indicated that it could serve as a potential lead for developing new antibiotics due to its ability to inhibit bacterial growth effectively without significant cytotoxicity towards human cells.

Case Study: Efficacy Against Burkholderia pseudomallei

In a specific case study involving Burkholderia pseudomallei, the causative agent of melioidosis, the compound exhibited antibacterial activity by stabilizing proteins involved in bacterial metabolism. This was assessed through fluorescence-based thermal shift assays, highlighting its potential as a therapeutic agent for treating infections caused by this pathogen .

Properties

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-3-8-16-15-17-9-12(14(21)22)13(19-15)18-10-4-6-11(20)7-5-10/h9-11,20H,2-8H2,1H3,(H,21,22)(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWINVBYPBYEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
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2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.